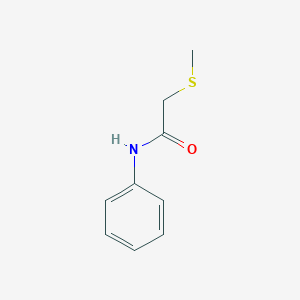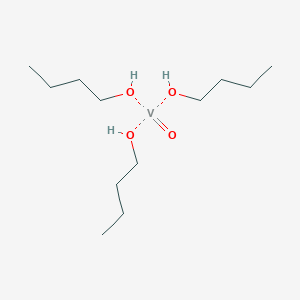
Tributoxyoxovanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributoxyoxovanadium (TBV) is a vanadium-containing compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. TBV is a coordination complex that is synthesized by the reaction of vanadyl sulfate with tributyl phosphate.
Mecanismo De Acción
The mechanism of action of Tributoxyoxovanadium is not fully understood, but it is believed to act through various pathways such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to inhibit the activity of enzymes such as tyrosinase and phospholipase A2.
Biochemical and Physiological Effects:
Tributoxyoxovanadium has been shown to have various biochemical and physiological effects such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to improve glucose uptake and utilization in cells, reduce oxidative stress, and increase antioxidant enzyme activity. Tributoxyoxovanadium has also been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tributoxyoxovanadium has several advantages for lab experiments such as its stability in organic solvents, ease of synthesis, and availability. However, Tributoxyoxovanadium also has limitations such as its low solubility in water, which makes it difficult to study its effects in aqueous environments. Tributoxyoxovanadium also has a short half-life in vivo, which makes it difficult to study its long-term effects.
Direcciones Futuras
Tributoxyoxovanadium has several potential future directions for research such as the development of more stable derivatives of Tributoxyoxovanadium, the study of its effects in aqueous environments, and the exploration of its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory diseases. Tributoxyoxovanadium also has potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Tributoxyoxovanadium has great potential for future research and development in the field of medicine and nanotechnology.
Métodos De Síntesis
Tributoxyoxovanadium is synthesized by the reaction of vanadyl sulfate with tributyl phosphate. The reaction is carried out in a solvent such as ethanol or methanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Aplicaciones Científicas De Investigación
Tributoxyoxovanadium has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative diseases. Tributoxyoxovanadium has been shown to have insulin-mimetic properties, which makes it a potential candidate for the treatment of diabetes. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Tributoxyoxovanadium has also been studied for its neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
1801-76-9 |
|---|---|
Nombre del producto |
Tributoxyoxovanadium |
Fórmula molecular |
C12H27O4V |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
butan-1-ol;oxovanadium |
InChI |
InChI=1S/3C4H10O.O.V/c3*1-2-3-4-5;;/h3*5H,2-4H2,1H3;; |
Clave InChI |
HOSWWCXKPVMNEC-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
SMILES canónico |
CCCCO.CCCCO.CCCCO.O=[V] |
Otros números CAS |
1801-76-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



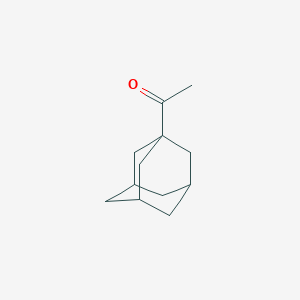



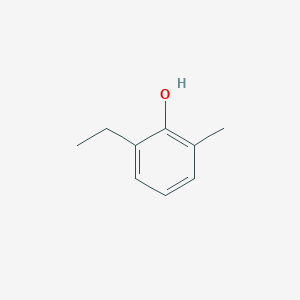

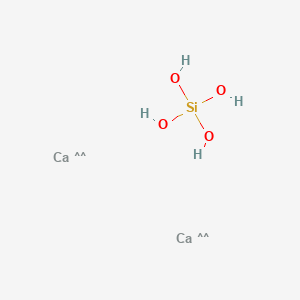
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

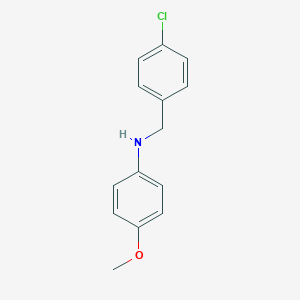
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)

